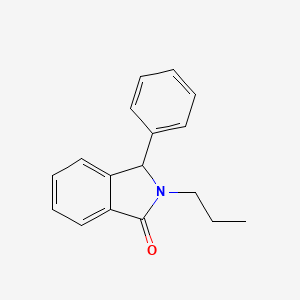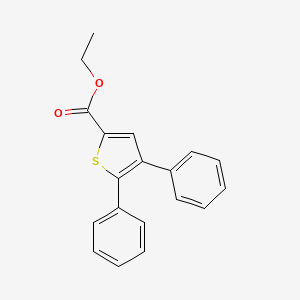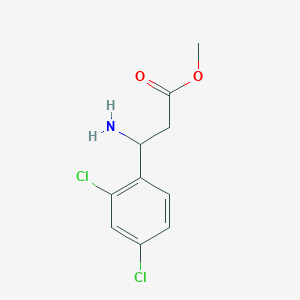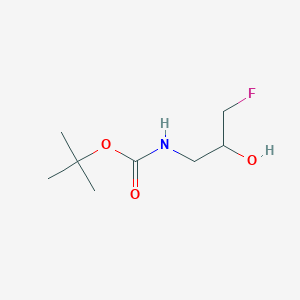
3-phenyl-2-propyl-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-2-propyl-3H-isoindol-1-one is a heterocyclic compound belonging to the isoindoline family. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline core with a phenyl group at the 3-position and a propyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-propyl-3H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi. This reaction leads to the addition of the alkyl group to the carbonyl group, followed by lactam ring opening and intramolecular cyclization to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-phenyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced isoindoline derivatives.
科学的研究の応用
3-phenyl-2-propyl-3H-isoindol-1-one has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and polymer additives.
作用機序
The mechanism of action of 3-phenyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may interact with other cellular targets, leading to its diverse biological effects.
類似化合物との比較
3-phenyl-2-propyl-3H-isoindol-1-one can be compared with other isoindoline derivatives, such as:
2-phenyl-3H-isoindol-1-one: Lacks the propyl group at the 2-position, which may affect its biological activity and chemical reactivity.
3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
N-substituted isoindoline-1,3-diones: These compounds have different substituents at the nitrogen atom, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
3-phenyl-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C17H17NO/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
InChIキー |
MJYBXUNRNZKJPL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)



![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
